Home > Products > Screening Compounds P77595 > 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid
2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid - 477846-85-8

2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid

Catalog Number: EVT-2950424
CAS Number: 477846-85-8
Molecular Formula: C15H13FO3
Molecular Weight: 260.264
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid, also known as Flurbiprofen, is a synthetic organic compound belonging to the class of 2-arylpropionic acids. It is not found naturally. In scientific research, it serves as a valuable tool due to its diverse biological activities, primarily as an inhibitor of enzymes like cyclooxygenase (COX) and gamma-secretase. [, , ]

Future Directions
  • Developing highly selective enzyme inhibitors: Synthesizing and evaluating novel Flurbiprofen derivatives with enhanced selectivity towards specific enzyme targets, minimizing potential side effects. []
  • Exploring multi-target directed ligands: Designing hybrid molecules incorporating structural features of Flurbiprofen combined with other pharmacophores, targeting multiple pathways involved in complex diseases. []
  • Investigating the therapeutic potential of non-COX and non-gamma-secretase related activities: Further elucidating the role of Flurbiprofen in modulating other biological targets, potentially uncovering novel therapeutic applications. []
  • Developing improved formulations for enhanced delivery: Optimizing drug delivery systems for Flurbiprofen to improve its solubility, bioavailability, and targeted delivery to specific tissues. []

Flurbiprofen

Compound Description: Flurbiprofen, or 2-(2-Fluoro[1,1′-biphenyl]-4-yl)propanoic acid, is a non-steroidal anti-inflammatory drug (NSAID) available commercially. [, , ] It is known to exhibit analgesic and anti-inflammatory properties. [] Research has explored its potential in treating Alzheimer's disease due to its ability to modulate γ-secretase activity and reduce brain β-amyloid pathology. [, ]

1-(3′,4′-Dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074)

Compound Description: CHF5074 is a novel γ-secretase modulator that shows promise in reducing brain β-amyloid pathology in Alzheimer's disease. [, ] Unlike some NSAIDs, it lacks anticyclooxygenase (COX) and Notch-interfering activities, potentially reducing peripheral toxicity. [] In vitro studies have demonstrated its ability to reduce Aβ42 and Aβ40 secretion in human neuroglioma cell lines. []

2-[3-[3-[(5-Ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid (LY293111)

Compound Description: LY293111 is an experimental anti-cancer agent. Metabolic studies in rats revealed that it forms long-lived circulating metabolites, primarily phenolic (ether), acyl, and bisglucuronides. [] A portion of LY293111-derived material irreversibly binds to plasma protein, likely due to covalent modification by the acyl glucuronide. []

Relevance: LY293111 and 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid share a common [1,1'-biphenyl] core structure with a fluorine atom at the 4'-position. Notably, LY293111 incorporates an ethyl substituent at the 5-position and a complex propoxy-propylphenoxy-benzoic acid side chain at the 4-position, differentiating it from the target compound. []

Compound Description: NSC 368390 (DuP 785) is a water-soluble, substituted 4-quinolinecarboxylic acid exhibiting anticancer activity. [, ] It acts as a potent inhibitor of dihydroorotate dehydrogenase, an enzyme involved in de novo pyrimidine biosynthesis. [, ] This inhibition disrupts pyrimidine nucleotide production, essential for RNA and DNA synthesis, ultimately leading to tumor cell death. []

Relevance: This compound, while sharing the [1,1'-biphenyl] core with 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid and possessing fluorine atoms at the 2 and 2' positions, significantly differs in its overall structure. It incorporates a quinolinecarboxylic acid moiety fused to the biphenyl system, distinguishing its pharmacological profile from the target compound. [, ]

1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423)

Compound Description: DPC 423 displays a complex metabolic profile, undergoing various biotransformations including oxidation, glucuronidation, and glutathione conjugation. [, ] Significantly, it forms unusual glutamate conjugates through a gamma-glutamyltranspeptidase-mediated transfer of glutamate from glutathione to its benzylamine moiety. [] This metabolic pathway potentially influences its pharmacokinetic properties and therapeutic effects. [, ]

Compound Description: These compounds are inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), a key enzyme in cholesterol biosynthesis. [] Their inhibitory activity is significantly enhanced by specific substitutions on the biphenyl moiety, notably chloro or methyl groups at positions 3 and 5 and a fluoro group at position 4'. []

Relevance: These compounds share the [1,1'-biphenyl] core structure with 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid. The research highlighted the importance of specific substitutions on the biphenyl ring for enhancing biological activity. [] Though structurally similar, the presence of a heptenoic acid chain and variations in substitution patterns on the biphenyl group distinguish them from the target compound.

7-(4′-Fluoro-3,3′,5-trimethyl[1,1′-biphenyl]-2-YL)-3-hydroxy-5-OXO-5-13C-heptanoic acid and trans-6-[2-(4′-fluoro−3,3′,5-trimethyl[1,1′-biphenyl]-2-YL)ethyl]-3,4,5,6-tetrahydro-6-13C-4-hydroxy-2H-pyran-2-one

Compound Description: These compounds are potent inhibitors of HMG-CoA reductase. They are designed with a 13C label to enable the study of their interaction with the enzyme using 13C NMR techniques. []

3-((2-Fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid (11C-CS1P1)

Compound Description: 11C-CS1P1 is a radiotracer designed for positron emission tomography (PET) imaging. [] It exhibits high specificity for sphingosine-1-phosphate receptor 1 (S1PR1), a receptor involved in multiple sclerosis and other inflammatory diseases. [] Dosimetry studies in healthy volunteers demonstrated its safety and feasibility for evaluating inflammation in clinical settings. []

4-(Benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives

Compound Description: This series of compounds was synthesized and evaluated for analgesic activity. [] The study focused on the importance of the triazole ring system and its substitutions in modulating biological activity. []

N-(3-Bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide (Flu-AM4)

Compound Description: Flu-AM4 acts as a dual inhibitor of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), with a preference for COX-2. [] This dual inhibition makes it a potential analgesic agent, and in vivo studies showed its efficacy in models of prolonged and neuropathic pain. []

2-(2-Fluoro-4-((2′-methyl-[1,1′‐biphenyl]‐3‐yl)methoxy)phenoxy)acetic acid (HWL‐088)

Compound Description: HWL‐088 is a potent agonist of the free fatty acid receptor 1 (FFAR1), a target for type 2 diabetes treatment. [] Studies in diabetic mice showed that HWL-088 improves glucolipid metabolism and exhibits additive effects when combined with metformin. []

Relevance: This compound and 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid belong to the same chemical class, both containing a [1,1′-biphenyl] core. [] Notably, HWL-088 is characterized by a fluorine atom at the 2-position and a methyl group at the 2'-position of the biphenyl moiety. It also features a distinct (2-fluoro-4-substituted-phenoxy)acetic acid side chain at the 3-position of the biphenyl unit, setting it apart from the target compound.

3-(4-((4-Fluoro-4′-methyl-[1,1′-biphenyl]-2-yl)methoxy)phenyl)propanoic acid (TUG-891)

Compound Description: TUG-891 is a potent and selective agonist for the long-chain free fatty acid receptor 4 (FFA4/GPR120). [, ] It demonstrates similar signaling properties to α-linolenic acid, an endogenous FFA4 agonist, including stimulation of Ca2+ mobilization, β-arrestin recruitment, and extracellular signal-regulated kinase phosphorylation. [] TUG-891 shows promise in stimulating glucagon-like peptide-1 secretion, enhancing glucose uptake, and inhibiting proinflammatory mediator release. [, ]

3-{2-Fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid (Compound 35)

Compound Description: This phenylpropanoic acid derivative is a potent GPR40 agonist identified during a drug discovery program. [] It exhibits improved cytotoxicity profiles and favorable pharmacokinetic properties compared to earlier lead compounds. [] Compound 35 significantly lowered plasma glucose levels and demonstrated insulinotropic effects in rats with impaired glucose tolerance. []

(S)-2-((3’-Fluoro-4’-(octyloxy)-[1,1’biphenyl]-4-yl)oxy)propanenitrile

Compound Description: This compound was synthesized as a potential chiral dopant for use in ferroelectric liquid crystal displays (FLCDs). [] The design aimed to enhance chemical stability by replacing an ester linkage to the stereogenic center with an ether linkage. []

Relevance: Both this compound and 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid share a [1,1'biphenyl] core and a fluorine substituent on the biphenyl ring. [] The key distinction lies in the substitution pattern and functional groups attached to the biphenyl moiety. The chiral dopant features a fluorine atom at the 3'-position and an octyloxy group at the 4'-position of the biphenyl unit. Additionally, it incorporates a propanenitrile side chain linked to the biphenyl core via an oxygen atom, differentiating it from the target compound.

(RS)‐2‐amino‐3‐(3′‐hydroxy‐5‐(1H‐pyrazol‐4‐yl)‐[1,1′‐biphenyl]‐3‐yl)propanoic acid (7e)

Compound Description: This compound is a diaryl-substituted phenylalanine derivative exhibiting micromolar affinity for AMPA receptors. [] Its selectivity for AMPA receptors over kainate and NMDA receptors makes it a promising lead for developing novel AMPA receptor ligands. []

Compound Description: These compounds, particularly 1a, serve as versatile building blocks for synthesizing silicon-containing drug candidates. [] The boronic acid moiety enables their use in Suzuki-Miyaura coupling reactions for introducing diverse substituents onto the biphenyl scaffold. []

(R)-3′-[[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]amino]-[1,1′-biphenyl]-3-carboxylic acid (GW427353; solabegron)

Compound Description: Solabegron is a selective β3-adrenergic receptor agonist. [] It effectively relaxes the bladder and increases the micturition reflex threshold in preclinical models, making it a potential therapeutic option for overactive bladder. []

Overview

2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid is an organic compound with the molecular formula C15H13FO2. This compound is a derivative of biphenyl, featuring a fluoro group on one of the phenyl rings and a propanoic acid moiety linked through an ether bond. It is recognized for its potential applications in pharmaceuticals, particularly as a non-steroidal anti-inflammatory drug (NSAID) and in research related to histone deacetylase inhibition.

Source

The compound is synthesized from starting materials like 2-fluoro-4-hydroxybiphenyl and 2-bromopropanoic acid, utilizing various chemical reactions to achieve the desired structure. Its synthesis and applications have been documented in several scientific studies, indicating its relevance in medicinal chemistry and organic synthesis .

Classification

2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid is classified as:

  • Type: Organic compound
  • Category: Non-steroidal anti-inflammatory drug (NSAID)
  • Functional Group: Carboxylic acid derivative
Synthesis Analysis

Methods

The synthesis of 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid typically involves nucleophilic substitution reactions. The process can be outlined as follows:

  1. Starting Materials:
    • 2-fluoro-4-hydroxybiphenyl
    • 2-bromopropanoic acid
  2. Reaction Conditions:
    • The reaction is conducted in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
  3. Procedure:
    • The 2-fluoro-4-hydroxybiphenyl is reacted with 2-bromopropanoic acid under reflux conditions, leading to the formation of the desired product through nucleophilic substitution .

Technical Details

Industrial production may employ similar synthetic routes but optimized for larger scales, often utilizing continuous flow reactors to ensure consistent quality and yield.

Molecular Structure Analysis

Data

  • Molecular Formula: C15H13FO2
  • Molecular Weight: Approximately 252.26 g/mol
  • Key Functional Groups: Ether (–O–), Carboxylic Acid (–COOH)
Chemical Reactions Analysis

Types of Reactions

The compound can undergo several chemical reactions including:

  • Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate to form carboxylic acids or ketones.
  • Reduction: Reduction with lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
  • Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate in acidic or basic media.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Mechanism of Action

The mechanism of action for 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid involves its interaction with specific molecular targets. The fluoro group and biphenyl structure facilitate binding to enzymes or receptors, potentially inhibiting their activity. The propanoic acid moiety allows interaction with active sites, leading to alterations in biological activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Melting Point: Specific data may vary; generally within the range typical for similar compounds.

Chemical Properties

  • Solubility: Soluble in polar solvents like ethanol and dimethylformamide.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to characterize this compound, providing insights into its structural integrity and purity .

Applications

Scientific Uses

2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid has significant applications in:

  • Pharmaceutical Research: Used as a potent inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation.
  • Drug Development: Investigated for potential therapeutic applications in cancer treatment due to its ability to alter gene expression patterns by affecting histone acetylation levels.

Applications in Chemistry

It serves as a building block in organic synthesis and may also act as a ligand in catalytic reactions due to its unique structural features .

Properties

CAS Number

477846-85-8

Product Name

2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid

IUPAC Name

2-(3-fluoro-4-phenylphenoxy)propanoic acid

Molecular Formula

C15H13FO3

Molecular Weight

260.264

InChI

InChI=1S/C15H13FO3/c1-10(15(17)18)19-12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)

InChI Key

ISOQJJOYRSTBHZ-UHFFFAOYSA-N

SMILES

CC(C(=O)O)OC1=CC(=C(C=C1)C2=CC=CC=C2)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.